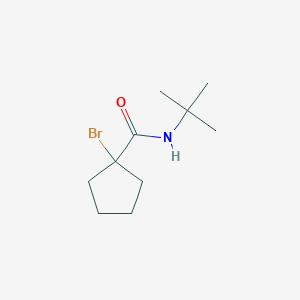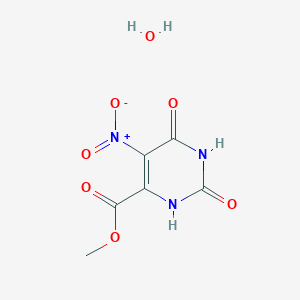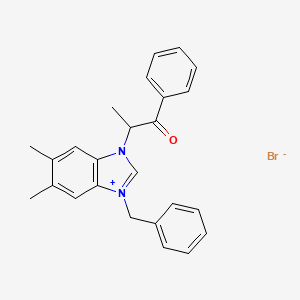![molecular formula C24H20N4O2 B11948660 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline CAS No. 200394-20-3](/img/structure/B11948660.png)
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its intricate structure, which includes a naphthyl group, a nitro group, and a tetrahydrobenzoquinoline moiety.
準備方法
The synthesis of 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline typically involves a multi-step process. The general synthetic route includes:
Diazotization: The starting material, 4-nitro-1-naphthylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline under basic conditions to form the azo compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
化学反応の分析
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Coupling Reactions: The compound can participate in further azo coupling reactions to form more complex azo dyes.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, hydrogen gas, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye synthesis and reactivity.
Biology: The compound’s derivatives are investigated for their potential as biological stains and markers.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA.
Industry: It is used in the production of dyes for textiles, inks, and plastics
作用機序
The mechanism of action of 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form reactive intermediates that can bind to DNA and proteins, potentially leading to cytotoxic effects. The nitro group can also be reduced to form reactive nitrogen species that contribute to its biological activity .
類似化合物との比較
Similar compounds to 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline include other azo dyes with different substituents on the aromatic rings. These compounds share similar chemical properties but differ in their specific reactivity and applications. Examples include:
- 1-methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo[h]quinoline
- 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline
- 2-methyl-6-nitro-4(1H)-quinolone .
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of azo dyes in various fields.
特性
CAS番号 |
200394-20-3 |
|---|---|
分子式 |
C24H20N4O2 |
分子量 |
396.4 g/mol |
IUPAC名 |
(1-methyl-3,4-dihydro-2H-benzo[h]quinolin-6-yl)-(4-nitronaphthalen-1-yl)diazene |
InChI |
InChI=1S/C24H20N4O2/c1-27-14-6-7-16-15-22(18-9-3-5-11-20(18)24(16)27)26-25-21-12-13-23(28(29)30)19-10-4-2-8-17(19)21/h2-5,8-13,15H,6-7,14H2,1H3 |
InChIキー |
NJQLXFXTJUOPOE-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C1C3=CC=CC=C3C(=C2)N=NC4=CC=C(C5=CC=CC=C54)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)

![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)
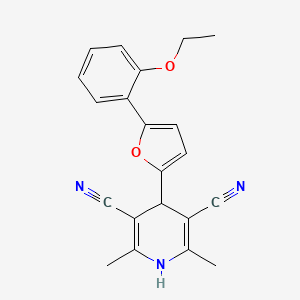

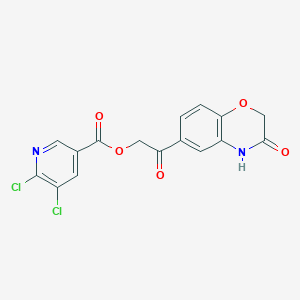
![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)
